molecular formula C6H16N2O2 B1279304 2-[2-(2-Aminoethylamino)ethoxy]ethanol CAS No. 137020-09-8

2-[2-(2-Aminoethylamino)ethoxy]ethanol

Cat. No.: B1279304
CAS No.: 137020-09-8
M. Wt: 148.2 g/mol
InChI Key: WVMWULRIHKUMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Aminoethylamino)ethoxy]ethanol is a chemical compound with the molecular formula C6H16N2O2. It is commonly used as a spacer or linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling. This compound is also employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Aminoethylamino)ethoxy]ethanol typically involves the reaction of ethylene glycol with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

NH2CH2CH2OH+NH2CH2CH2OHNH2CH2CH2OCH2CH2OH\text{NH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} NH2​CH2​CH2​OH+NH2​CH2​CH2​OH→NH2​CH2​CH2​OCH2​CH2​OH

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Aminoethylamino)ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[2-(2-Aminoethylamino)ethoxy]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of bioconjugate materials for drug delivery and protein labeling.

    Medicine: Utilized in the development of fluorescent sensors for biological imaging and diagnostics.

    Industry: Applied in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Aminoethylamino)ethoxy]ethanol involves its ability to act as a spacer or linker in bioconjugate materials. The compound’s amino and hydroxyl groups allow it to form stable bonds with various biomolecules, facilitating the delivery of drugs or the labeling of proteins. The molecular targets and pathways involved depend on the specific application and the biomolecules being targeted.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: A similar compound with one less amino group.

    Diethylene glycolamine: Another related compound with similar functional groups.

Uniqueness

2-[2-(2-Aminoethylamino)ethoxy]ethanol is unique due to its dual amino and hydroxyl groups, which provide versatility in forming stable bonds with various biomolecules. This makes it particularly useful in applications requiring bioconjugation and functionalization.

Properties

IUPAC Name

2-[2-(2-aminoethylamino)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2/c7-1-2-8-3-5-10-6-4-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMWULRIHKUMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438111
Record name 2-[2-(2-aminoethylamino)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137020-09-8
Record name 2-[2-(2-aminoethylamino)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.